Krokonsäure

Übersicht

Beschreibung

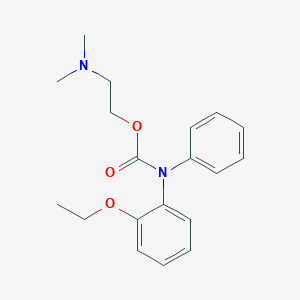

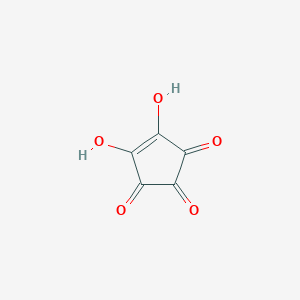

Croconic acid or 4,5-dihydroxycyclopentenetrione has a cyclopentene backbone with two hydroxyl groups adjacent to the double bond and three ketone groups on the remaining carbon atoms. Croconic acid forms ethers such as dimethyl croconate where the hydrogen atom of the hydroxyl group is substituted with an alkyl group. Croconic acid is used to prepare 1,3-bis-(2-dimethylamino-5-thienyl)croconine by reacting with dimethyl-thiophen-2-yl-amine. It is also used in organic synthesis and employed as a dye for biological research purposes. Further, it is involved in the preparation of ethers such as dimethyl croconate. In addition to this, it acts as a ligand and form coordination complexes with metals such as barium, copper, silver and lead.

Wissenschaftliche Forschungsanwendungen

Forschung an ferroelektrischen Materialien

Krokonsäure wurde als organisches ferroelektrisches Material identifiziert, dessen Polarisationswerte mit denen von anorganischen Ferroelektrika konkurrieren . Ihre hohe Polarisation, organische Natur und Sublimierbarkeit im Vakuum machen sie zu einem idealen Kandidaten für nicht-toxische und bleifreie Geräteanwendungen. Dies eröffnet Möglichkeiten für ihren Einsatz in Sensoren, Aktuatoren, Speicherbauelementen, Nanoelektronik, Spintronik, flexibler Elektronik und biokompatibler Elektronik.

Biologische Bildgebung und Therapie

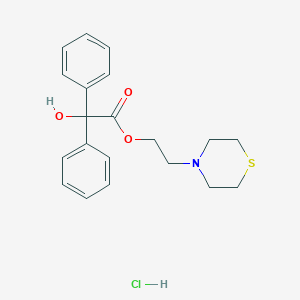

Croconainfarbstoffe, die von this compound abgeleitet sind, zeigen vielversprechende Ergebnisse in der Biobildgebung und photothermischen Therapie . Diese Farbstoffe absorbieren im nahen Infrarotbereich und zeigen thermische Stabilität bei Bestrahlung mit Laserlicht, wodurch sie sich für Anwendungen in der biologischen Theranostik eignen.

Metalldetektion

Dieselben Croconainfarbstoffe finden Anwendung in der Metalldetektion, wo ihre einzigartigen Eigenschaften zur Identifizierung und Quantifizierung des Vorkommens verschiedener Metalle genutzt werden können . Dies ist besonders nützlich in der Umweltüberwachung und industriellen Qualitätskontrolle.

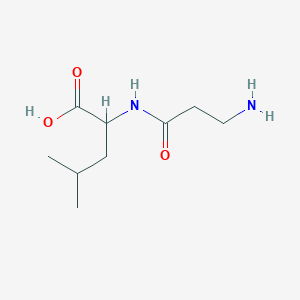

Organische Synthese

This compound wird aufgrund ihrer Reaktivität in der organischen Synthese eingesetzt. Sie kann an verschiedenen chemischen Reaktionen teilnehmen, was zur Bildung neuer Verbindungen führt, die potenzielle Anwendungen in verschiedenen Bereichen der Chemie haben .

Farbstoff für die biologische Forschung

Als Farbstoff wird this compound in der biologischen Forschung für Färbe- und Visualisierungszwecke eingesetzt. Ihre Eigenschaften ermöglichen eine klare Unterscheidung biologischer Strukturen unter mikroskopischer Analyse .

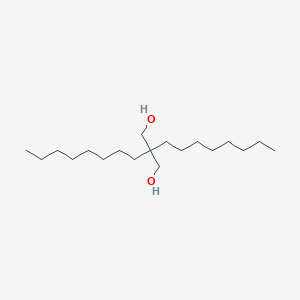

Herstellung von Ethern

This compound ist an der Herstellung von Ethern beteiligt, wie z. B. Dimethylthis compound. Diese Ether können verschiedene Anwendungen haben, beispielsweise als Zwischenprodukte in der organischen Synthese oder als Bestandteile in Spezialmaterialien .

Entwicklung von Photoaktuatoren

Verschiedene substituierte, auf Croconain basierende Moleküle, die this compound als Vorläufer enthalten, wurden bei der Entwicklung von Photoaktuatoren eingesetzt. Diese Geräte wandeln Lichtenergie in mechanische Bewegung um und haben potenzielle Anwendungen in der Mikrorobotik und adaptiven Optik .

Herstellung von flüssigkristallinen Elastomeren

Krokonsäurederivate werden auch bei der Herstellung von flüssigkristallinen Elastomeren verwendet. Diese Materialien weisen einzigartige Eigenschaften auf, die sie für fortschrittliche Anwendungen in Displays, Sensoren und intelligenten Materialien geeignet machen .

Wirkmechanismus

Target of Action

Croconic acid, also known as 4,5-dihydroxycyclopentenetrione, is a chemical compound with the formula C5H2O5 . The primary targets of croconic acid are the hydrogen-bonded protons in its molecular structure . These protons play a crucial role in the compound’s ferroelectric properties .

Mode of Action

The mode of action of croconic acid involves the movement of protons parallel and perpendicular to the polar axis, and the consequent electronic rearrangement . This movement is believed to induce the observed polarization in croconic acid . The compound’s interaction with its targets results in changes in the frequencies of the well-defined doublet in inelastic neutron scattering spectra associated with out-of-plane motions of hydrogen-bonded protons .

Biochemical Pathways

The biochemical pathways affected by croconic acid involve the transfer of protons between molecular units . This proton transfer is a characteristic feature of organic ferroelectrics such as croconic acid . The downstream effects of these pathways include the weakening of bonding motifs and enhancement of proton motions .

Result of Action

The result of croconic acid’s action is the generation of a spontaneous, switchable electric polarization . This is due to proton transfer between adjacent molecules in each pleated sheet, rather than molecular rotation . Croconic acid is known for its high spontaneous polarization, which can be robust up to 400 K .

Action Environment

The action, efficacy, and stability of croconic acid can be influenced by environmental factors such as temperature . For instance, a detailed study of the thermal behavior of atomic motions in croconic acid revealed that the frequencies of the well-defined doublet decrease monotonically with temperature, indicating a weakening of these bonding motifs and enhancement of proton motions . This suggests that the compound’s ferroelectric properties can be enhanced at higher temperatures .

Safety and Hazards

Zukünftige Richtungen

The discovery of stable room temperature ferroelectricity in croconic acid has opened up possibilities to realize myriads of nano-electronic and spintronic devices based on organic ferroelectrics . The researchers are optimistic that the theoretical capacity can be enhanced by the development of stable electrolytes at high-voltage and chemical modifications to croconic acid .

Biochemische Analyse

Biochemical Properties

Croconic acid is acidic and loses the protons from the hydroxyl groups . The resulting anions, hydrogencroconate C5HO−5 and croconate C5O2−5, are quite stable . The croconate ion, in particular, is aromatic and symmetric, as the double bond and the negative charges become delocalized over the five CO units . The lithium, sodium, and potassium croconates crystallize from water as dihydrates .

Molecular Mechanism

The molecular mechanism of croconic acid involves proton tautomerism . This process is crucial for the description of ferroelectricity in croconic acid in terms of its Γ-point phonon modes . The potential energy curve along the minimum energy path is sensitive to the order of proton transfer .

Temporal Effects in Laboratory Settings

Croconic acid has demonstrated ferroelectricity at room temperature in nanometer-thin quasi 2D films . The polarization hysteresis loop measurements indicate that the application of an electric field can coherently align the molecular polarities in crystalline croconic acid .

Subcellular Localization

In the solid state, croconic acid has a peculiar structure consisting of pleated strips, each “page” of the strip being a planar ring of 4 molecules of C5O5H2 held together by hydrogen bonds . This structure could potentially influence its subcellular localization.

Eigenschaften

IUPAC Name |

4,5-dihydroxycyclopent-4-ene-1,2,3-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2O5/c6-1-2(7)4(9)5(10)3(1)8/h6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSLJAJQOVYTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=O)C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878763 | |

| Record name | Croconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-86-8 | |

| Record name | Croconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Croconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Croconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Croconic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROCONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HGY35UXAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5](/img/structure/B25581.png)

![1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol](/img/structure/B25593.png)